molecular formula C16H12N2O B2828934 N-(naphthalen-2-yl)nicotinamide CAS No. 75358-97-3

N-(naphthalen-2-yl)nicotinamide

Cat. No.: B2828934
CAS No.: 75358-97-3
M. Wt: 248.285
InChI Key: RFJYHXJNDAQWSR-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)nicotinamide is an organic compound that features a naphthalene ring attached to a pyridine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)nicotinamide typically involves the reaction of 2-naphthylamine with pyridine-3-carboxylic acid or its derivatives. One common method is the direct amidation of pyridine-3-carboxylic acid with 2-naphthylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent recycling and purification steps are implemented to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized amides, reduced amides, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N-(naphthalen-2-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the activity of essential bacterial enzymes, thereby preventing bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-yl)pyridine-2-carboxamide
  • N-(2-cyanophenyl)pyridine-2-carboxamide
  • 2-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide

Uniqueness

N-(naphthalen-2-yl)nicotinamide is unique due to the presence of both naphthalene and pyridine rings, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets and enhances its potential as a versatile building block in organic synthesis .

Properties

IUPAC Name

N-naphthalen-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16(14-6-3-9-17-11-14)18-15-8-7-12-4-1-2-5-13(12)10-15/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJYHXJNDAQWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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